molecular formula C21H32O2 B1215765 Methylstenbolone CAS No. 6176-38-1

Methylstenbolone

Cat. No.: B1215765
CAS No.: 6176-38-1
M. Wt: 316.5 g/mol
InChI Key: TVTSDURKYARCML-IYRCEVNGSA-N
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Description

Methylstenbolone, also known as 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one, is a synthetic and orally active anabolic–androgenic steroid. It is a 17α-methylated derivative of dihydrotestosterone (DHT) and was never introduced for medical use. This compound is often marketed as a dietary or nutritional supplement and is known for its potent anabolic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylstenbolone is synthesized through a series of chemical reactions starting from dihydrotestosteroneThe reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methylstenbolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, ketone, and halogenated derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of anabolic steroids and their derivatives.

    Biology: Investigated for its effects on muscle growth and development in animal models.

    Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, although not approved for medical use.

    Industry: Used in the development of performance-enhancing supplements and products

Mechanism of Action

Methylstenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets include various genes involved in muscle development and metabolism. The pathways involved are similar to those of other anabolic steroids, primarily focusing on enhancing anabolic processes while minimizing catabolic ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high anabolic potency and relatively lower androgenic effects compared to other anabolic steroids. This makes it a popular choice for those seeking muscle growth without the severe androgenic side effects associated with other compounds .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTSDURKYARCML-IYRCEVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045943
Record name (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6176-38-1
Record name (5α,17β)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6176-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylstenbolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006176381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLSTENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6T9C1YMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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